molecular formula C13H13BrN2O2S B277121 N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Katalognummer B277121
Molekulargewicht: 341.23 g/mol
InChI-Schlüssel: CQDDPAWBOMJQAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family and has been shown to possess several unique properties that make it an attractive candidate for use in scientific research.

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and antimicrobial properties. Additionally, it has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in lab experiments is its unique properties, which make it an attractive candidate for use in various fields. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in scientific research. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the use of N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide in scientific research. One potential direction is in the development of new anti-inflammatory and analgesic drugs, which could be based on the structure of this compound. Additionally, this compound could be used as a building block for the synthesis of other compounds, which could have potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide involves a multi-step process that utilizes several reagents and catalysts. The first step involves the reaction between 2-bromoaniline and 2-bromoacetic acid to form N-(2-bromophenyl)glycine. This intermediate is then reacted with thioacetic acid to produce N-(2-bromophenyl)-2-[(methylthio)acetyl]glycine. The final step involves the reaction between the intermediate and 4,5-dimethyl-2-mercapto-1,3-oxazole to produce the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide has been shown to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential applications in the field of organic chemistry, where it can be used as a building block for the synthesis of other compounds.

Eigenschaften

Produktname

N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

Molekularformel

C13H13BrN2O2S

Molekulargewicht

341.23 g/mol

IUPAC-Name

N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13BrN2O2S/c1-8-9(2)18-13(15-8)19-7-12(17)16-11-6-4-3-5-10(11)14/h3-6H,7H2,1-2H3,(H,16,17)

InChI-Schlüssel

CQDDPAWBOMJQAH-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC=CC=C2Br)C

Kanonische SMILES

CC1=C(OC(=N1)SCC(=O)NC2=CC=CC=C2Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.